tert-butyl 4-[(2-bromo-5-fluorophenyl)methyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(2-bromo-5-fluorophenyl)methyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a fluorine atom attached to a phenyl ring, which is further connected to a piperazine ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Similar compounds, such as derivatives of n-boc piperazine, have been used as building blocks in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities .
Mode of Action
It is known that the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring enhance favorable interaction with macromolecules .
Biochemical Pathways
Compounds containing piperazine rings have been found to possess a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Preparation Methods
The synthesis of tert-butyl 4-[(2-bromo-5-fluorophenyl)methyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting an appropriate amine with a dihaloalkane under basic conditions.
Introduction of the tert-butyl group: This step involves the protection of the piperazine nitrogen with a tert-butyl carbamate group.
Attachment of the bromofluorophenyl group: This is usually done through a nucleophilic substitution reaction where the piperazine derivative reacts with a bromofluorobenzyl halide.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Tert-butyl 4-[(2-bromo-5-fluorophenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-[(2-bromo-5-fluorophenyl)methyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where piperazine derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a building block in the synthesis of various industrial chemicals.
Comparison with Similar Compounds
Tert-butyl 4-[(2-bromo-5-fluorophenyl)methyl]piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Similar structure but lacks the fluorine atom.
Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate: Contains a nitro group instead of a bromine atom.
1-(2-Fluoro-4-nitrophenyl)piperazine: Lacks the tert-butyl carbamate group.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1445803-80-4 |
---|---|
Molecular Formula |
C16H22BrFN2O2 |
Molecular Weight |
373.3 |
Purity |
95 |
Origin of Product |
United States |
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